Bis(triphenylphosphine)copper(I) nitrate
Description
Bis(triphenylphosphine)copper(I) nitrate (C₃₆H₃₀CuNO₃P₂, molecular weight: 650.12) is a mononuclear copper(I) complex featuring two triphenylphosphine (PPh₃) ligands and a nitrate counterion. It is typically synthesized via the reaction of copper(I) salts with triphenylphosphine in the presence of nitrate ions, yielding a light green or white powder with a melting point of 230°C . The compound exhibits a distorted tetrahedral geometry around the copper center, stabilized by the π-accepting properties of PPh₃ and weak interactions with the nitrate anion . Its applications span catalysis (e.g., cross-coupling reactions), materials science, and as a precursor for synthesizing mixed-ligand copper(I) complexes .
Properties
IUPAC Name |
copper(1+);triphenylphosphane;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNAQZVCFXFYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30CuNO3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558957 | |
| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23751-62-4, 106678-35-7 | |
| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(triphenylphosphine)copper(I) nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bis(triphenylphosphine)copper(I) nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)copper(I) nitrate can be synthesized by reacting copper(I) nitrate with triphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve copper(I) nitrate in a suitable solvent such as acetonitrile.
- Add triphenylphosphine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting product and wash it with a solvent like diethyl ether to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents .
Chemical Reactions Analysis
Types of Reactions: Bis(triphenylphosphine)copper(I) nitrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(0) species.
Substitution: It can participate in ligand exchange reactions where the triphenylphosphine ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under mild conditions
Major Products:
Oxidation: Copper(II) nitrate complexes.
Reduction: Copper(0) nanoparticles or clusters.
Substitution: New copper(I) complexes with different ligands
Scientific Research Applications
Bis(triphenylphosphine)copper(I) nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential use in biological systems as a copper source.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and materials, such as in the synthesis of pharmaceuticals and electronic components
Mechanism of Action
The mechanism of action of bis(triphenylphosphine)copper(I) nitrate involves its ability to coordinate with various ligands and participate in redox reactions. The copper(I) center can undergo oxidation to copper(II) or reduction to copper(0), facilitating various catalytic processes. The triphenylphosphine ligands stabilize the copper center and influence its reactivity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Copper(I) Complexes
Key Observations :
- Ligand Effects : Replacement of PPh₃ with bidentate ligands (e.g., phenanthroline or bipyridine) increases structural rigidity and alters coordination geometry. For example, phenanthroline forms stable chelates, shifting geometry toward trigonal planar .
- Solvent Influence : Solvate molecules (e.g., CHCl₃, H₂O) participate in hydrogen bonding, enhancing crystal packing stability .
Spectroscopic Properties
Table 2: ³¹P NMR Chemical Shifts of Selected Complexes
Analysis :
- The ³¹P NMR signal at -3.56 ppm in this compound indicates equivalent phosphorus environments. In contrast, mixed-ligand complexes (e.g., ASC-I) show split signals due to asymmetric coordination .
Catalytic Performance
Table 3: Catalytic Efficiency in Cross-Coupling Reactions
Insights :
- The phenanthroline-containing complex outperforms Bis(triphenylphosphine)CuNO₃ in Ullmann reactions due to enhanced electron density at the copper center from the chelating ligand .
- Mechanochemical methods improve yields for Bis(triphenylphosphine)CuNO₃ by avoiding solvent side reactions .
Biological Activity
Bis(triphenylphosphine)copper(I) nitrate, a coordination compound of copper, has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for drug development, especially against parasitic diseases and cancer.
Chemical Structure and Properties
The compound is characterized by a tetrahedral coordination around the copper(I) ion, facilitated by two triphenylphosphine (PPh₃) ligands and a nitrate anion. The geometry of the complex is crucial for its biological activity, as it influences how the compound interacts with biological targets.
- Molecular Formula : Cu(PPh₃)₂
- Molecular Weight : 632.51 g/mol
Table 1: Coordination Parameters
| Bond Type | Length (Å) |
|---|---|
| Cu—P | 2.246 - 2.256 |
| Cu—N | 2.056 - 2.113 |
| Angle (P—Cu—P) | Largest due to bulkiness |
Biological Activity
Research has indicated that this compound exhibits significant biological activity against various pathogens and cancer cells. The following sections summarize key findings from diverse studies.
Antiparasitic Activity
One of the prominent areas of research involves its efficacy against parasitic diseases. Studies have shown that this compound can inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in the parasites.
- Case Study : A study conducted by Navarro et al. (2003) demonstrated that copper complexes with bipyridine ligands exhibited enhanced activity against Leishmania species, suggesting that modifications in ligand structure can influence therapeutic efficacy .
Cytotoxicity and Genotoxicity
Recent investigations have focused on the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells, potentially through DNA damage mechanisms.
- Findings : In vitro studies revealed that concentrations as low as 10 µM could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells . The compound's ability to induce DNA strand breaks was confirmed using comet assays.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:
- Oxidative Stress : The production of ROS is a critical factor in mediating its antiparasitic effects.
- DNA Interaction : The compound has been shown to intercalate with DNA, leading to structural alterations that trigger cellular apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism in parasites and cancer cells.
Comparative Analysis with Other Copper Complexes
To better understand the efficacy of this compound, a comparative analysis with other copper complexes was conducted.
Table 2: Comparative Biological Activity
| Compound | Target Organism/Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Trypanosoma brucei | 15 | ROS generation |
| Copper(II) complex with phenanthroline | Human cancer cells | 25 | DNA intercalation |
| Copper(II) acetate | Bacterial strains | 30 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Bis(triphenylphosphine)copper(I) nitrate with high purity?
- Methodological Answer : The synthesis typically involves reacting copper(I) precursors with triphenylphosphine (PPh₃) in a 1:2 molar ratio in polar aprotic solvents like methanol or acetonitrile. For example, ASC-XI (this compound) was prepared using PPh₃ (3.00 mmol) under inert conditions, yielding a light green solid with 74% efficiency after recrystallization . Characterization via elemental analysis and P NMR (δ = -3.56 ppm in DMSO-d₆) is critical to confirm purity and ligand coordination .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related Cu(I)-PPh₃ complexes, monoclinic crystal systems (e.g., space group ) with parameters nm, nm, and nm have been reported . Complementary techniques include IR spectroscopy (to confirm nitrate and PPh₃ bonding) and P NMR to assess ligand dynamics .
Advanced Research Questions
Q. What strategies optimize this compound as a catalyst in decarboxylation or click chemistry?
- Methodological Answer : Catalytic efficiency depends on ligand modification and solvent choice. For instance, replacing PPh₃ with 1,10-phenanthroline derivatives enhances redox activity in asymmetric [2,3]-sigmatropic rearrangements . Mechanochemical approaches (e.g., ball milling with AgNO₃) can reduce side products like Michael adducts, achieving >90% conversion in azide-alkyne cycloadditions . Kinetic studies via H NMR or GC-MS are recommended to monitor reaction progress .
Q. How do ligand substitutions impact the electronic and catalytic properties of this complex?
- Methodological Answer : Introducing electron-withdrawing ligands (e.g., 4,7-dichloro-1,10-phenanthroline) shifts P NMR signals (δ = 2.62 ppm in CDCl₃) and alters redox potentials, which can be quantified via cyclic voltammetry . Mixed-ligand complexes (e.g., with pyridine) exhibit enhanced luminescence and stability, as shown in Hirshfeld surface analysis of related Cu(I) structures .
Q. What analytical methods resolve contradictions in reported catalytic activities of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or trace moisture. Thermoanalytical techniques (TGA/DSC) can identify decomposition pathways (e.g., nitrate loss at ~200°C) . Comparative studies using deuterated solvents (e.g., CD₃OD vs. DMSO-d₆) and controlled atmospheres (N₂ vs. air) are critical to isolate variables .
Q. How can mechanistic insights into its catalytic behavior be gained using computational methods?
- Methodological Answer : Density Functional Theory (DFT) calculations paired with experimental P NMR data can model transition states in catalytic cycles. For example, the Cu(I)-PPh₃ bond length (~2.28 Å) and nitrate coordination geometry influence nucleophilic attack pathways in carboxylation reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
